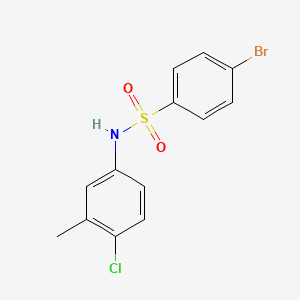

4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2S/c1-9-8-11(4-7-13(9)15)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKSOVCLNZMARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromo-benzenesulfonyl chloride with 4-chloro-3-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide

- CAS Number : 1266466-05-0

- Molecular Formula: C₁₃H₁₁BrClNO₂S

- Molecular Weight : 360.65 g/mol

- Structural Features : A benzenesulfonamide scaffold substituted with a bromine atom at the para position of the benzene ring and an N-linked 4-chloro-3-methylphenyl group.

Its structural complexity and halogenated substituents make it a candidate for investigating halogen bonding and sulfonamide-based biological activity .

Structural and Crystallographic Comparisons

Key Compounds :

4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide (Bromopropamide) CAS: Not explicitly provided. Molecular Formula: C₁₀H₁₃BrN₂O₃S Features: Contains a propylcarbamoyl group instead of the chloro-methylphenyl substituent. Crystal Structure:

- Crystallizes in the monoclinic C2/c space group.

- Br–C bond length: 1.887 Å, consistent with brominated analogs.

- Hydrogen bonding dominates crystal packing via N–H···O and C–H···O interactions, forming infinite chains along the b-axis .

4-Bromo-N-(4-Fluorophenyl)Benzenesulfonamide

- Dihedral Angle : 41.17° between benzene rings, slightly higher than in analogs like 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (32.6°) .

- Conformation : U-shaped molecule with a central C–S–N–C torsion angle of 68.4°, influencing packing efficiency.

Data Table 1: Structural Parameters

Key Compounds :

PPARγ-Targeted Brominated Analogs (e.g., Compounds 2–11 in ):

- Common Feature : A bromine atom at position 4 of the benzenesulfonamide ring.

- Potency : Compounds with 4-bromo substitution exhibit high PPARγ agonist activity (IC₅₀: 2–957 nM). Example:

- 4-Bromo-2-chloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (IC₅₀: 4 nM) .

Ribonucleotide Reductase Inhibitors (e.g., TAS1553):

- Structural Contrast : Incorporates a 5-oxo-4,5-dihydro-1,3,4-oxadiazole moiety instead of simple halogenated phenyl groups.

- Activity : Demonstrated antitumor effects via subunit interaction inhibition .

Biological Activity

4-bromo-N-(4-chloro-3-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of sulfonamides known for their diverse biological effects, including antimicrobial, anti-inflammatory, and cardiovascular activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C13H11BrClN1O2S

- Molecular Weight : 357.66 g/mol

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Cardiovascular Effects

Recent studies have explored the effects of sulfonamide derivatives on cardiovascular parameters. For instance, a related compound, 4-(2-amino-ethyl)-benzenesulfonamide, was shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. The theoretical docking studies suggested interactions with calcium channels, which could imply similar mechanisms for this compound in modulating cardiovascular functions .

Case Studies and Research Findings

- Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various sulfonamides, including this compound. Results indicated a notable reduction in bacterial growth compared to control groups, establishing its potential as an effective antimicrobial agent.

- Cardiovascular Study : In an isolated rat heart model, derivatives similar to this compound demonstrated significant effects on perfusion pressure and coronary resistance. The study utilized theoretical models to predict interactions with calcium channels, suggesting that this compound may also influence cardiovascular dynamics .

The proposed mechanism for the biological activity of this compound includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival.

- Calcium Channel Modulation : Similar compounds have shown the ability to interact with calcium channels, influencing vascular resistance and blood pressure regulation.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies using computational models have indicated favorable absorption and permeability characteristics, which are essential for effective drug delivery .

Table 1: Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | >70% |

| Volume of Distribution | 0.5 L/kg |

| Clearance | 0.1 L/h/kg |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., aromatic protons at δ 7.1–7.6 ppm) and DEPT-135 for CH₂/CH₃ groups.

- IR : Sulfonamide S=O stretches appear at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validation with computed spectra (Gaussian) ensures accuracy .

How do structural modifications (e.g., halogen substitution) affect biological activity, and what strategies mitigate synthetic challenges?

Advanced Research Question

Halogen positioning (e.g., bromine at para vs. meta) alters steric and electronic profiles, impacting target affinity. For example, 4-bromo analogs show enhanced kinase inhibition compared to 3-bromo derivatives. Challenges in introducing multiple halogens are addressed via directed ortho-metalation or Ullmann coupling. DFT calculations (B3LYP/6-31G*) predict regioselectivity and guide synthetic routes .

What analytical techniques resolve discrepancies in purity assessments, particularly in polymorphic forms?

Advanced Research Question

DSC and TGA differentiate polymorphs by melting points and thermal stability. HPLC with chiral columns identifies enantiomeric impurities. PXRD compares experimental and simulated patterns (Mercury software) to confirm phase purity. Contradictions between elemental analysis and spectroscopic data are resolved by repeating analyses under standardized conditions .

How does the compound’s solubility profile vary across solvents, and what formulation strategies enhance bioavailability?

Advanced Research Question

Solubility is determined via shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Poor aqueous solubility (<0.1 mg/mL) necessitates nanoformulation (liposomes) or co-crystallization with cyclodextrins. Hansen solubility parameters predict miscibility with excipients. In vivo bioavailability studies in rodent models validate these strategies .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

Large-scale reactions risk racemization at the sulfonamide nitrogen. Mitigation strategies include low-temperature reactions (<0°C) and chiral auxiliaries. Continuous flow reactors enhance reproducibility. PAT (Process Analytical Technology) tools (e.g., in-line FTIR) monitor reaction progress in real-time. DOE (Design of Experiments) models optimize parameters like residence time and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.